

Crystal structure of solid chlorofluoromethane

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Compound of Interest

Compound Name: Chlorofluoromethane

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An In-depth Technical Guide to the Crystal Structure of Solid **Chlorofluoromethane** (CH₂ClF)

Introduction

Chlorofluoromethane (CH₂ClF), also known as Freon 31, is a hydrochlorofluorocarbon (HCFC) that has been utilized as a refrigerant. Understanding its solid-state properties, particularly its crystal structure, is fundamental for predicting its behavior at low temperatures, its phase transitions, and its interactions in various environments. This document provides a comprehensive overview of the crystal structure of solid **chlorofluoromethane**, detailing the crystallographic data obtained from low-temperature neutron powder diffraction studies and outlining the experimental methodology for its determination.

Crystal Structure and Crystallographic Data

The crystal structure of **chlorofluoromethane** has been determined at low temperatures, revealing a single stable phase.^[1] The compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle.^{[1][2][3]}

Quantitative Crystallographic Data

The crystallographic data for solid **chlorofluoromethane**, determined via neutron powder profile refinement, are summarized in the table below.^[1] The structure was resolved at both 30 K and 100 K, confirming a single monoclinic phase in this temperature range.

| Parameter | Value | Reference |
|--------------------------------|---------------------|--------------|
| Chemical Formula | CH ₂ ClF | [2][3][4][5] |
| Crystal System | Monoclinic | [1][2][3] |
| Space Group | P2 ₁ | [1][2][3] |
| Molecules per Unit Cell (Z) | 2 | [1] |
| Temperature of Data Collection | 30 K / 100 K | [1] |
| Lattice Parameters | | |
| a | 6.7676 Å | [2][3] |
| b | 4.1477 Å | [2][3] |
| c | 5.0206 Å | [2][3] |
| α, γ | 90° | |
| β | 108.205° | [2][3] |

Experimental Protocols

The determination of the crystal structure of a substance that is gaseous at standard temperature and pressure, such as **chlorofluoromethane**, requires specialized low-temperature in-situ crystallization and data collection techniques. The structure was elucidated using neutron powder diffraction data refined with the Rietveld method.[1]

Sample Preparation and Crystallization

- **Gaseous Sample Introduction:** High-purity **chlorofluoromethane** gas is introduced into a sample holder (typically a vanadium can for neutron diffraction) connected to a cryostat.
- **In-Situ Condensation:** The sample holder is cooled using a closed-cycle helium refrigerator to a temperature below the melting point of CH₂ClF (-133.0 °C or 140.2 K). The gas condenses directly into a solid polycrystalline powder within the holder.
- **Thermal Annealing:** To improve the crystallinity of the powder and reduce lattice strain, the sample is typically annealed. This involves cycling the temperature, for instance, by warming

it to just below the melting point and then slowly cooling it back down to the desired data collection temperature (e.g., 100 K or 30 K).

Neutron Powder Diffraction Data Collection

- **Instrument Setup:** The cryostat containing the solidified CH₂ClF sample is mounted on a high-resolution neutron powder diffractometer.
- **Data Acquisition:** A neutron beam of a known wavelength is directed at the polycrystalline sample. The neutrons are diffracted by the crystal lattice planes of the randomly oriented crystallites.
- **Detection:** A position-sensitive detector or an array of detectors records the intensity of the diffracted neutrons as a function of the scattering angle (2θ). Data is collected over a wide angular range for a sufficient duration to achieve good statistics. Data collection is performed at stable, low temperatures, such as 100 K and 30 K, to minimize thermal motion of the atoms.^[1]

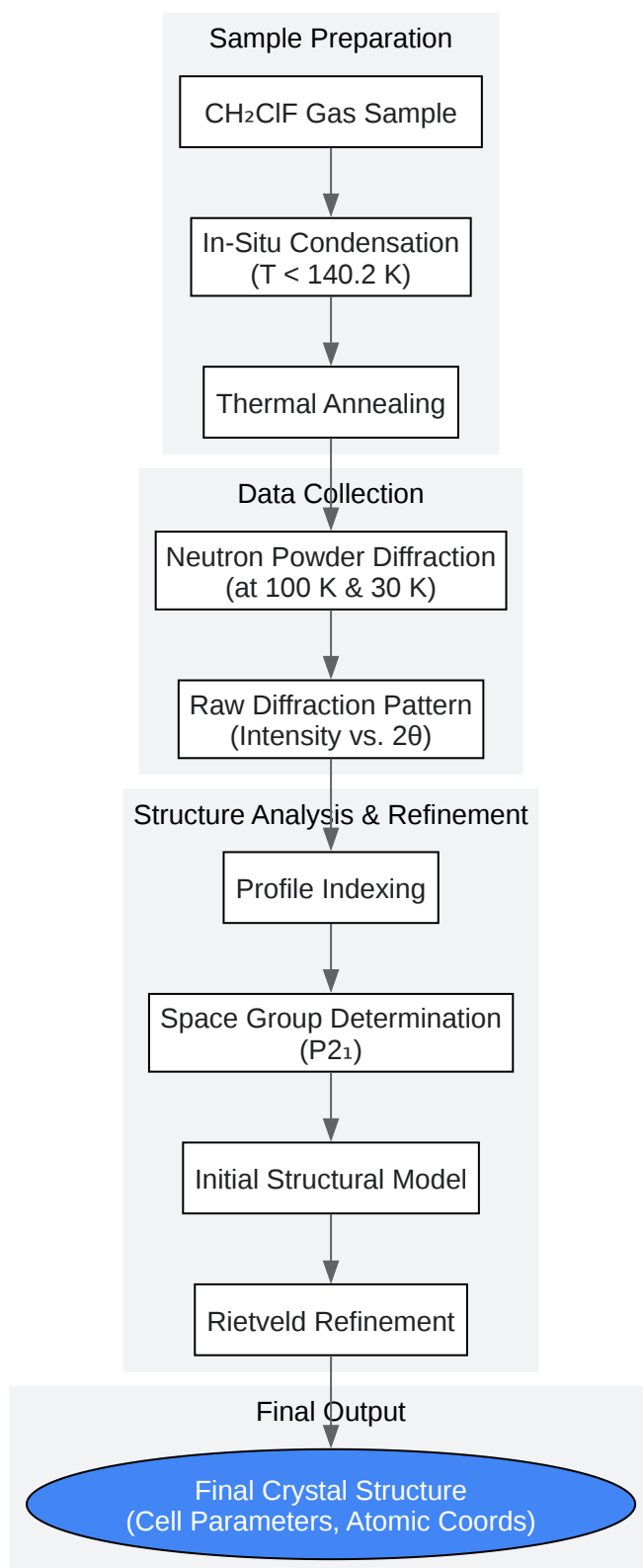
Structure Determination and Refinement

- **Powder Profile Indexing:** The positions of the observed Bragg peaks in the diffraction pattern are used to determine the unit cell parameters and the Bravais lattice type. For CH₂ClF, this process identified a monoclinic unit cell.
- **Space Group Assignment:** Based on the systematic absences of certain reflections in the indexed pattern, the space group is determined. For CH₂ClF, the assigned space group is P2₁.^{[1][2][3]}
- **Structure Solution:** An initial structural model is generated. This can be achieved through packing considerations, assuming a reasonable orientation and position of the two CH₂ClF molecules within the asymmetric unit of the P2₁ space group.^[1]
- **Rietveld Refinement:** The Rietveld method is employed to refine the structural model against the entire experimental powder diffraction profile. This is a least-squares refinement process that minimizes the difference between the observed and calculated diffraction patterns. The refined parameters include:

- Instrumental Parameters: Zero-point offset, peak shape parameters.
- Structural Parameters: Lattice parameters, atomic coordinates, site occupancy factors, and atomic displacement parameters (thermal motion).
- Validation: The final refined structure is validated by examining the goodness-of-fit indicators (e.g., R-factors, χ^2) and ensuring that the resulting bond lengths, bond angles, and intermolecular distances are chemically sensible.

Visualization of Experimental Workflow

The logical sequence for determining the crystal structure of solid **chlorofluoromethane** is depicted below.



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